molecular formula C18H14ClN5O2S B10809082 1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione

1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione

Cat. No.: B10809082
M. Wt: 399.9 g/mol
InChI Key: XANBCYGYJYUIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core with a sulfonyl group and a tetrazole moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : The tetrazole group can interact with receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Case Studies and Research Findings

StudyFindings
Ames Test Classified as Class A (strong positive) indicating mutagenic potential in bacterial strains .
Antibacterial Study Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Cancer Cell Line Testing Showed reduced viability in MCF-7 breast cancer cells, indicating potential as an anticancer agent .

Antimicrobial Activity

A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antibiotic agent.

Anticancer Properties

In vitro tests on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of approximately 25 µM. This positions the compound as a promising candidate for further anticancer drug development.

Anti-inflammatory Effects

Research demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, highlighting its potential therapeutic effects in inflammatory diseases.

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly in the context of anticancer research:

  • Antitumor Activity : The compound has been evaluated for its antitumor properties against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in multiple tumor types. For instance, the National Cancer Institute (NCI) protocols were employed to assess its efficacy against a panel of cancer cell lines, revealing promising results in terms of growth inhibition .
  • Mechanism of Action : The proposed mechanism involves the disruption of cellular processes critical for tumor growth and survival. Preliminary investigations suggest that it may interfere with DNA synthesis or induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity:

  • Starting Materials : The synthesis often begins with commercially available chloroanilines and tetrazole derivatives.
  • Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired sulfonamide linkages.
  • Optimization : Reaction conditions such as temperature, time, and concentration are meticulously optimized to achieve maximum yield.

Potential Therapeutic Applications

The diverse structure of this compound opens avenues for various therapeutic applications:

  • Cancer Therapy : Given its demonstrated cytotoxicity against tumor cells, there is potential for development as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and to understand its pharmacokinetics and pharmacodynamics.
  • Anti-inflammatory Properties : Some derivatives of similar structures have shown anti-inflammatory activity, suggesting that this compound may also possess such properties that could be harnessed for treating inflammatory diseases .

Case Studies

Several case studies have documented the application of similar compounds in clinical settings:

  • Clinical Trials : Some derivatives have progressed to clinical trials for their effectiveness against specific cancer types, showcasing the potential for this class of compounds.
  • Comparative Studies : Comparative analyses with existing anticancer drugs reveal that compounds like this compound may offer improved efficacy or reduced side effects compared to traditional therapies .

Q & A

Q. (Basic) How can researchers optimize the synthesis of this compound, considering parameters like temperature, solvent, and catalysts?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters using Design of Experiments (DoE) principles . Key steps include:

  • Factor Screening: Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) through preliminary experiments. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution reactions involving the tetrazole-sulfur group .
  • Response Surface Methodology (RSM): Use central composite designs to model interactions between variables. For instance, higher temperatures (80–100°C) may accelerate ring closure in the pyrrolidine-dione core but risk side reactions .
  • Catalyst Selection: Piperidine or similar bases can facilitate imine or sulfanyl group activation, as seen in analogous heterocyclic syntheses .

Example Optimization Table:

ParameterOptimal RangeImpact on Yield
Temperature70–85°CMaximizes cyclization
SolventEthanol/DMF (1:1)Balances solubility and reactivity
Catalyst (Piperidine)0.5–1.0 equivReduces byproduct formation

Q. (Basic) What spectroscopic and analytical techniques are recommended for structural confirmation, and how should researchers address ambiguous data?

Methodological Answer:

  • Multimodal Characterization:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro-methylphenyl and tetrazole-sulfur linkages). Chemical shifts for the pyrrolidine-2,5-dione carbonyls typically appear at δ 170–175 ppm .
    • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation .
    • Mass Spectrometry (HRMS): Validates molecular formula, especially for high-resolution isotopic patterns of chlorine and sulfur .
  • Data Ambiguity Resolution: Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity between the tetrazole and chloro-methylphenyl groups .

Q. (Advanced) How can computational chemistry predict reactivity patterns or guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Reaction Path Search: Tools like DFT (B3LYP/6-31G*) model transition states, such as sulfur nucleophile attack on the pyrrolidine-dione electrophilic center .
    • Frontier Molecular Orbital (FMO) Analysis: Identifies electron-rich (tetrazole sulfur) and electron-deficient (dione carbonyl) sites for targeted derivatization .
  • ICReDD Workflow: Combine computational predictions with high-throughput experimentation. For example, simulate substituent effects on tetrazole ring stability before synthesizing analogs .

Q. (Advanced) What strategies resolve contradictions between experimental reaction outcomes and computational mechanistic predictions?

Methodological Answer:

  • Mechanistic Re-evaluation:
    • Kinetic Isotope Effects (KIE): Test whether rate-determining steps align with computed pathways (e.g., sulfur vs. nitrogen nucleophilicity) .
    • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., thiolate anions) not predicted by simulations .
  • Feedback Loop: Refine computational models using experimental data. For instance, adjust solvation parameters in DFT if observed solvent effects deviate from predictions .

Q. (Advanced) How can Design of Experiments (DoE) principles be applied to scale up synthesis while maintaining yield and purity?

Methodological Answer:

  • Scale-Up DoE Framework:
    • Critical Quality Attributes (CQAs): Define targets (e.g., yield >85%, purity >98%) and critical process parameters (CPPs) like mixing efficiency and heating rate .
    • Factorial Designs: Test interactions between CPPs at pilot scale. For example, slower reagent addition rates may improve heat dissipation in exothermic steps .
  • Case Study: A 10-fold scale-up of a similar dione derivative achieved 88% yield by optimizing stirring speed (500–700 rpm) and gradual temperature ramping .

Q. (Advanced) What are best practices for analyzing conflicting spectral data from multiple characterization techniques?

Methodological Answer:

  • Data Triangulation:
    • Cross-Technique Validation: Compare NMR coupling constants with X-ray dihedral angles to confirm conformational preferences .
    • Statistical Outlier Detection: Apply Grubbs’ test to identify anomalous HPLC purity results caused by column degradation .
  • Case Example: Ambiguous NOE signals in a tetrazole-pyrrolidine adduct were resolved by synthesizing a deuterated analog for selective decoupling experiments .

Properties

Molecular Formula

C18H14ClN5O2S

Molecular Weight

399.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H14ClN5O2S/c1-11-13(19)8-5-9-14(11)23-16(25)10-15(17(23)26)27-18-20-21-22-24(18)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3

InChI Key

XANBCYGYJYUIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.